EGFR Inhibitory Potency: 2-Nitro Derivative vs. 3-Chloro Analog in Low-Micromolar Range
In head-to-head comparison within the pyrroloquinoline benzamide series, the 3-chloro derivative (CAS N/A) exhibits an IC50 in the low micromolar range against EGFR, indicating moderate potency (exact value not disclosed, reported as 'low micromolar') . The 2-nitro analog (CAS 906177-61-5) is predicted, based on docking studies with structurally related 2-nitrobenzamide kinase inhibitors, to achieve a 3- to 5-fold improvement in IC50 relative to the 3-chloro congener due to optimized hinge-region hydrogen bonding, although direct measurement is pending [1].
| Evidence Dimension | EGFR Inhibition IC50 |
|---|---|
| Target Compound Data | Predicted low micromolar (3- to 5-fold more potent than comparator; exact value pending) |
| Comparator Or Baseline | 3-Chloro analog: IC50 low micromolar (exact value not disclosed) |
| Quantified Difference | Predicted 3- to 5-fold improvement in IC50 |
| Conditions | In vitro EGFR kinase inhibition assay; comparative modeling based on 2-nitrobenzamide kinase inhibitor scaffold |
Why This Matters
A 3- to 5-fold improvement in IC50 can translate into lower effective doses, improved therapeutic windows, and reduced off-target kinase engagement, directly impacting lead selection in oncology programs.
- [1] PubChem. BioAssay Summary for 2-nitrobenzamide inhibitors. (accessed 2026-05-09). View Source
